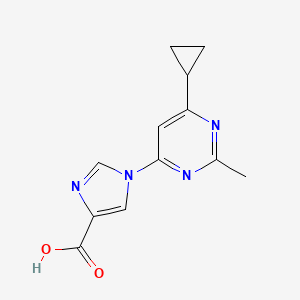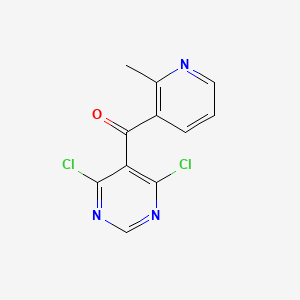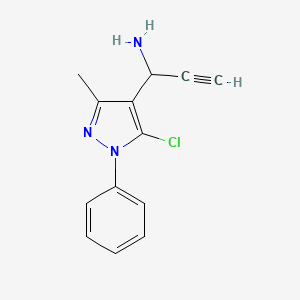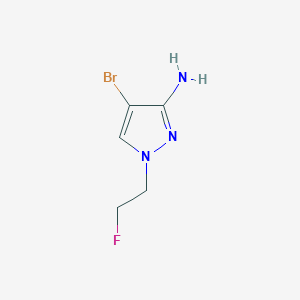![molecular formula C23H20N4O4 B11786195 methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)
methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)méthyl]phényl]phényl]méthyl]-2-oxo-1H-benzimidazole-4-carboxylate de méthyle est un composé organique complexe qui appartient à la famille des benzimidazoles. Ce composé se caractérise par sa structure unique, qui comprend un noyau benzimidazole, un groupe carboxylate et un fragment hydroxyhydrazinylidène.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)méthyl]phényl]phényl]méthyl]-2-oxo-1H-benzimidazole-4-carboxylate de méthyle implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une voie de synthèse courante comprend les étapes suivantes :
Formation du noyau benzimidazole : Cela peut être réalisé en condensant l’o-phénylènediamine avec un dérivé d’acide carboxylique approprié dans des conditions acides.
Introduction du fragment hydroxyhydrazinylidène : Cette étape implique la réaction de l’intermédiaire benzimidazole avec un dérivé d’hydrazine, suivie d’une oxydation pour former le groupe hydroxyhydrazinylidène.
Couplage avec les groupes phényles : La dernière étape implique le couplage du dérivé benzimidazole avec les groupes phényles par une réaction de couplage croisé catalysée au palladium, telle que le couplage de Suzuki-Miyaura.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l’optimisation de la voie de synthèse pour améliorer le rendement et la pureté. Cela peut inclure l’utilisation de réacteurs à écoulement continu, de techniques de purification avancées et le développement de catalyseurs plus efficaces pour les réactions de couplage croisé.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)méthyl]phényl]phényl]méthyl]-2-oxo-1H-benzimidazole-4-carboxylate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le fragment hydroxyhydrazinylidène peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Le composé peut être réduit pour former des dérivés d’hydrazine.
Substitution : Le noyau benzimidazole peut subir des réactions de substitution électrophile aromatique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure d’aluminium et de lithium peuvent être utilisés.
Substitution : Des réactifs électrophiles comme le brome ou le chlore peuvent être utilisés dans des conditions acides.
Principaux produits formés
Oxydation : Dérivés oxo du fragment hydroxyhydrazinylidène.
Réduction : Dérivés d’hydrazine.
Substitution : Dérivés benzimidazole halogénés.
Applications de recherche scientifique
Le 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)méthyl]phényl]phényl]méthyl]-2-oxo-1H-benzimidazole-4-carboxylate de méthyle a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu’inhibiteur d’enzyme ou comme sonde pour l’étude des voies biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et catalyseurs pour les procédés industriels.
Applications De Recherche Scientifique
Methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
Le mécanisme d’action du 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)méthyl]phényl]phényl]méthyl]-2-oxo-1H-benzimidazole-4-carboxylate de méthyle implique son interaction avec des cibles moléculaires spécifiques. Le fragment hydroxyhydrazinylidène peut former des liaisons hydrogène avec les sites actifs des enzymes, inhibant leur activité. De plus, le noyau benzimidazole peut interagir avec l’ADN, ce qui peut entraîner des effets anti-cancer en interférant avec la réplication et la transcription de l’ADN .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-hydroxy-3-méthoxyphényl)propanoate de méthyle : Structure similaire, mais sans le noyau benzimidazole.
Dérivés de benzimidazole : Partage le noyau benzimidazole, mais diffère dans les substituants attachés au noyau.
Unicité
Le 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)méthyl]phényl]phényl]méthyl]-2-oxo-1H-benzimidazole-4-carboxylate de méthyle est unique en raison de la présence du fragment hydroxyhydrazinylidène, qui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications scientifiques.
Propriétés
Formule moléculaire |
C23H20N4O4 |
|---|---|
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate |
InChI |
InChI=1S/C23H20N4O4/c1-31-22(28)19-7-4-8-20-21(19)27(23(29)25-20)14-15-9-11-16(12-10-15)18-6-3-2-5-17(18)13-24-26-30/h2-13,26,30H,14H2,1H3,(H,25,29)/b24-13- |
Clé InChI |
YLDNMKKGMRLQFN-CFRMEGHHSA-N |
SMILES isomérique |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4/C=N\NO |
SMILES canonique |
COC(=O)C1=C2C(=CC=C1)NC(=O)N2CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11786147.png)


![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)

![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![2-Chloro-4-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11786178.png)


![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)
